molecular formula C16H19N3O5S2 B7005446 N-[4-methoxy-3-(oxolan-3-ylsulfamoyl)phenyl]-2-(1,3-thiazol-4-yl)acetamide

N-[4-methoxy-3-(oxolan-3-ylsulfamoyl)phenyl]-2-(1,3-thiazol-4-yl)acetamide

Cat. No.: B7005446
M. Wt: 397.5 g/mol
InChI Key: FUPDCRABBLWHTN-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(oxolan-3-ylsulfamoyl)phenyl]-2-(1,3-thiazol-4-yl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

N-[4-methoxy-3-(oxolan-3-ylsulfamoyl)phenyl]-2-(1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S2/c1-23-14-3-2-11(18-16(20)7-13-9-25-10-17-13)6-15(14)26(21,22)19-12-4-5-24-8-12/h2-3,6,9-10,12,19H,4-5,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPDCRABBLWHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CSC=N2)S(=O)(=O)NC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(oxolan-3-ylsulfamoyl)phenyl]-2-(1,3-thiazol-4-yl)acetamide typically involves multiple steps, starting with the preparation of the core aromatic and heterocyclic components. The process may include:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Oxolane ring formation: The oxolane ring can be synthesized via cyclization reactions involving diols and appropriate catalysts.

    Final coupling: The final step involves coupling the synthesized components under controlled conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(oxolan-3-ylsulfamoyl)phenyl]-2-(1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

N-[4-methoxy-3-(oxolan-3-ylsulfamoyl)phenyl]-2-(1,3-thiazol-4-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s stability and reactivity make it a candidate for developing new materials with specific properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and other biochemical processes.

    Industrial Applications: Potential use in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which N-[4-methoxy-3-(oxolan-3-ylsulfamoyl)phenyl]-2-(1,3-thiazol-4-yl)acetamide exerts its effects involves interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, altering signal transduction pathways.

    DNA Intercalation: Potential to intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-(1,3-thiazol-4-yl)acetamide
  • N-(4-methoxy-3-sulfamoylphenyl)-2-(1,3-thiazol-4-yl)acetamide
  • N-(4-methoxy-3-(oxolan-3-yl)phenyl)-2-(1,3-thiazol-4-yl)acetamide

Uniqueness

N-[4-methoxy-3-(oxolan-3-ylsulfamoyl)phenyl]-2-(1,3-thiazol-4-yl)acetamide is unique due to the presence of both the oxolane and sulfamoyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a subject of interest for further research and development.

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